Sefavirenz - 279691-02-0

Sefavirenz

Catalog Number: EVT-1565753
CAS Number: 279691-02-0
Molecular Formula: C14H9ClF3NOS
Molecular Weight: 331.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sefavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is structurally similar to efavirenz, another NNRTI, and has been studied for its potential effectiveness against HIV-1, particularly in cases where resistance to other treatments may occur. Sefavirenz has demonstrated comparable activity in vitro against the reverse transcriptase enzyme of HIV-1, making it a candidate for therapeutic applications.

Source and Classification

Sefavirenz is classified as an antiviral medication within the broader category of antiretroviral drugs. It is derived from the same chemical family as efavirenz and is designed to inhibit the replication of HIV by targeting the viral reverse transcriptase enzyme. The compound's development was influenced by the need for effective treatments against HIV, particularly for patients who have developed resistance to other antiretroviral therapies.

Synthesis Analysis

Methods

The synthesis of sefavirenz can be approached through various methods, often involving complex organic reactions. One notable synthesis strategy includes:

  1. Enantioselective Synthesis: The synthesis process may involve an enantioselective addition reaction, similar to that used in efavirenz synthesis, where lithium cyclopropylacetylide reacts with trifluoroethanone in the presence of chiral auxiliaries to produce chiral alcohol intermediates.
  2. Cyclization Reactions: Following the formation of chiral intermediates, cyclization reactions are typically employed to construct the core structure of sefavirenz, which may involve Ullmann-type reactions or other coupling strategies.

Technical Details

The synthesis often requires strict control over reaction conditions, including temperature and reagent stoichiometry, to achieve high yields and enantiomeric excess. For example, a reported method achieved a chiral tertiary alcohol with yields exceeding 90% and enantiomeric excess above 99% through careful optimization of reaction parameters .

Molecular Structure Analysis

Structure

Sefavirenz possesses a complex molecular structure characterized by multiple functional groups that confer its biological activity. Its chemical formula is C_17H_14ClF_3N_2O_3S.

Data

  • Molecular Weight: 404.81 g/mol
  • Structural Formula: The structure includes a chlorinated aromatic ring, a trifluoromethyl group, and a sulfonamide moiety, which are critical for its interaction with viral enzymes.
Chemical Reactions Analysis

Reactions

Sefavirenz undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Chiral Alcohols: The initial step often involves forming chiral alcohols through asymmetric transformations.
  2. Cyclization: Subsequent reactions lead to the formation of the bicyclic core structure characteristic of NNRTIs.
  3. Deprotection Steps: These may be necessary to yield the final active pharmaceutical ingredient.

Technical Details

The synthesis typically employs reagents such as chlorosulfonyl isocyanate for carbamate formation and copper catalysts for cyclization processes .

Mechanism of Action

Sefavirenz functions by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme's activity, preventing the conversion of viral RNA into DNA, which is essential for viral replication.

Process and Data

  • Inhibition Profile: Sefavirenz has been shown to exhibit potent inhibition against HIV-1 reverse transcriptase with an IC50 value in low nanomolar range.
  • Resistance Mechanisms: Mutations in the reverse transcriptase gene can lead to reduced susceptibility to sefavirenz, necessitating ongoing research into its effectiveness against resistant strains .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Sefavirenz is sparingly soluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sefavirenz is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The compound exhibits specific pKa values that influence its ionization state and solubility profile at physiological pH.
Applications

Sefavirenz is primarily used in clinical settings for the treatment of HIV-1 infections. Its role as an NNRTI makes it an essential component of combination antiretroviral therapy regimens aimed at reducing viral load and improving immune function in infected individuals.

In addition to its therapeutic applications, ongoing research continues to explore its potential in combination therapies and its effectiveness against resistant strains of HIV .

Introduction to Efavirenz in Antiretroviral Research

Historical Context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The discovery of NNRTIs emerged in the late 1980s through serendipitous compound screening, revealing potent HIV-1 reverse transcriptase (RT) inhibition via non-competitive binding. TIBO (tetrahydroimidazo-benzodiazepinone) and HEPT (1-(2-hydroxyethoxymethyl)-6-(phenylthio)thymine) compounds were the first identified NNRTI classes, exhibiting unique specificity against HIV-1 RT without activity against HIV-2 or cellular polymerases [7] [8]. Nevirapine (1996) became the first FDA-approved NNRTI, followed by delavirdine (1997) and efavirenz (1998), collectively termed "first-generation" NNRTIs. These agents revolutionized antiretroviral therapy by targeting an allosteric hydrophobic pocket (NNIBP) 10 Å from the RT catalytic site, inducing conformational changes that disrupt enzymatic function [6] [7]. Their mechanism diverged fundamentally from nucleoside analogs (NRTIs), which act as competitive substrates at the active site.

Table 1: Evolution of Key NNRTI Generations

GenerationRepresentative DrugsApproval YearKey Innovation
First-GenerationNevirapine, Delavirdine, Efavirenz1996-1998High potency against wild-type HIV-1 RT
Second-GenerationEtravirine, Rilpivirine2008-2011Activity against common first-generation resistance mutations (e.g., K103N)
Latest GenerationDoravirine, Elsulfavirine*2018-2020Improved resistance barriers and tolerability

Note: Elsulfavirine approved by Russian Ministry of Health [7].

Efavirenz as a First-Generation NNRTI: Classification and Global Adoption

Efavirenz ((4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a benzoxazinone derivative developed by DuPont Pharmaceuticals. FDA-approved in 1998, it rapidly became a cornerstone of first-line HIV-1 therapy due to its long plasma half-life (40–55 hours), enabling once-daily dosing, and formulation versatility (e.g., standalone 600mg tablets and fixed-dose combinations like tenofovir/emtricitabine/efavirenz) [1] [4] [5]. By 2001, it was listed on the WHO Essential Medicines List, facilitating global access. Generic production accelerated in 2016, with manufacturers like Mylan Pharmaceuticals and Thailand’s Government Pharmaceutical Organization (GPO) broadening distribution in resource-limited settings [1]. Efavirenz's classification as an NNRTI hinges on its specific binding to HIV-1 RT’s NNIBP, inducing a hyperextended "thumb" conformation in the p66 subunit that sterically hinders polymerase activity [6].

Significance in HIV-1 Management: Evolution of Treatment Paradigms

Efavirenz reshaped HIV-1 treatment by enabling simplified dosing regimens. Clinical trials (e.g., ACTG 364) demonstrated its superiority over protease inhibitors in virologic suppression when combined with NRTIs [7]. The landmark ENCORE1 study (2015) further established that a reduced dose (400 mg) maintained non-inferior efficacy to 600 mg in antiretroviral-naïve adults, enhancing cost-effectiveness and accessibility [1] [2]. Efavirenz-based regimens achieved viral suppression in >80% of patients at 48 weeks, contributing to its inclusion in "test-and-treat" strategies aimed at epidemic control [4] [7]. Despite the rise of integrase strand transfer inhibitors (INSTIs), efavirenz remains vital in settings where INSTI access is limited and for specific prophylaxis applications [1].

"Efavirenz exemplifies how deep pharmacological understanding can transform a therapeutic agent from a viral suppressor to a public health tool with global reach." [1] [7]

Properties

CAS Number

279691-02-0

Product Name

Sefavirenz

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazine-2-thione

Molecular Formula

C14H9ClF3NOS

Molecular Weight

331.7 g/mol

InChI

InChI=1S/C14H9ClF3NOS/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,21)/t13-/m0/s1

InChI Key

NXPNKDIOEZCGGV-ZDUSSCGKSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Synonyms

sefavirenz

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.